Methyl 2-methyl-2-(methylamino)propanoate hydrochloride
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Overview
Description
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is commonly used in various scientific research applications due to its unique chemical properties
Mechanism of Action
Target of Action
N-methyl-aminoisobutyric acid methyl ester hydrochloride is primarily used as a specific substrate of the amino acid transport system . This transport system plays a crucial role in the uptake and distribution of amino acids in cells, which is essential for protein synthesis and other cellular functions.
Mode of Action
The interaction of N-methyl-aminoisobutyric acid methyl ester hydrochloride with its target, the amino acid transport system, involves the compound being recognized and bound by the transport system. This binding triggers a conformational change in the transport system, allowing the compound to be transported across the cell membrane .
Biochemical Pathways
Once inside the cell, N-methyl-aminoisobutyric acid methyl ester hydrochloride can participate in various biochemical pathways. As a substrate of the amino acid transport system, it can affect the transport and distribution of other amino acids, potentially influencing protein synthesis and other metabolic processes .
Pharmacokinetics
As a small, polar molecule, it is expected to have good bioavailability and to be metabolized and excreted by standard biochemical pathways .
Result of Action
The molecular and cellular effects of N-methyl-aminoisobutyric acid methyl ester hydrochloride’s action are largely dependent on its role as a substrate of the amino acid transport system. By influencing the transport of amino acids, it can affect a wide range of cellular processes, including protein synthesis, cell growth, and cell signaling .
Action Environment
The action, efficacy, and stability of N-methyl-aminoisobutyric acid methyl ester hydrochloride can be influenced by various environmental factors. For instance, changes in pH or temperature can affect the compound’s stability and its interaction with the amino acid transport system . Furthermore, the presence of other substrates or inhibitors of the amino acid transport system can influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-methyl-2-(methylamino)propanoate with hydrochloric acid. The reaction typically occurs under controlled conditions, such as an inert atmosphere and room temperature, to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylpropanoate: This compound is similar in structure but lacks the methylamino group.
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride: This compound has an ethyl group instead of a methyl group.
Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride: This compound has an additional propan-2-yloxy group
Uniqueness
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications. Its combination of a methylamino group and a propanoate ester provides distinct reactivity and functionality compared to similar compounds .
Properties
IUPAC Name |
methyl 2-methyl-2-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)5(8)9-4;/h7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATXMMZDYSRPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242468-73-1 |
Source
|
Record name | methyl 2-methyl-2-(methylamino)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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